Borane-trimethylamine complex
Description
Historical Context and Discovery of Amine-Borane Complexes
The journey into the world of amine-borane adducts began long before the isolation of the borane-trimethylamine complex itself. The first recorded instance of a boron-nitrogen dative bond is attributed to Joseph Louis Gay-Lussac in 1809, who reported the formation of ammonia-trifluoroborane (H₃N·BF₃). chemrevlett.compurdue.eduresearchgate.net This discovery laid the conceptual groundwork for understanding the ability of electron-deficient boron compounds to form stable complexes with electron-donating amines.
However, the systematic study of boranes—the hydrides of boron—was pioneered by the German chemist Alfred Stock between 1912 and 1937. britannica.comwikipedia.org Stock's groundbreaking work in developing high-vacuum techniques was crucial for handling these volatile and air-sensitive compounds, leading to the synthesis and characterization of a series of boranes he named in analogy to alkanes. britannica.comchemeurope.com His research established the foundation of boron hydride chemistry. britannica.comwikipedia.orgnih.govsciencehistory.org
Building on Stock's work, American chemists Hermann I. Schlesinger and his student Herbert C. Brown began their influential research in the 1930s. britannica.comwikipedia.orgbritannica.com Their investigations into the reactions of diborane (B8814927) (B₂H₆) were pivotal. nobelprize.org In 1937, a significant breakthrough occurred when Anton B. Burg and Schlesinger reported the first synthesis of an amine-borane with only hydrogen substituents on the boron atom: the this compound ((CH₃)₃N·BH₃). chemrevlett.comchemrevlett.com This discovery marked the formal birth of amine-boranes as a class of compounds and opened the door to their extensive exploration. chemrevlett.comorientjchem.orgresearchgate.net The work of Schlesinger and Brown continued to be transformative, particularly with the discovery of sodium borohydride (B1222165) during World War II and the subsequent development of hydroboration by Brown, for which he shared the 1979 Nobel Prize in Chemistry. britannica.comwikipedia.orgwidener.edu
Fundamental Significance and Versatility in Modern Chemical Synthesis
The this compound (often abbreviated as BTM) holds a special place among borane (B79455) adducts due to its exceptional stability and ease of handling. researchgate.netnih.gov Unlike the highly reactive and gaseous diborane, BTM is a stable, white crystalline solid that is not pyrophoric, making it a safer and more convenient source of the borane (BH₃) moiety for a wide array of chemical transformations. nih.gov Its reactivity can be effectively modulated, typically by using Lewis or Brønsted acids, allowing for controlled reductions and other reactions. nih.gov
The versatility of the this compound in organic synthesis is extensive. researchgate.net It is a highly effective and often selective reducing agent for a variety of functional groups. Key applications include:
Reduction of Carbonyls: BTM is widely used for the reduction of aldehydes and ketones to their corresponding alcohols. researchgate.net It can exhibit high diastereoselectivity in the reduction of chiral ketones. researchgate.net
Reduction of Carbon-Nitrogen Double Bonds: The complex is proficient in reducing imines, oximes, and hydrazones, providing synthetic routes to amines. researchgate.net
Hydroboration: While less common than borane-THF or borane-dimethyl sulfide (B99878) for this purpose, BTM can serve as a borane source for the hydroboration of alkenes and alkynes, a fundamental reaction for producing organoboranes that can be further transformed into alcohols, amines, and other compounds. orientjchem.org
Regioselective Cleavage of Acetals: BTM has proven to be a crucial reagent in carbohydrate chemistry for the regioselective opening of cyclic acetals, a reaction that is vital for the synthesis and modification of complex carbohydrates. researchgate.netnih.gov
Reductive Amination and Methylation: It is employed in the reductive amination of carbonyl compounds and has been utilized for the selective N-monomethylation of anilines. researchgate.net
The stability, selectivity, and cost-effectiveness of the this compound have cemented its role as a valuable tool for synthetic chemists in both academic and industrial settings. researchgate.net
Overview of Current Research Trends and Future Directions for this compound Studies
Research into the applications of the this compound continues to evolve, with scientists exploring novel transformations that address contemporary chemical challenges. Current trends indicate a shift towards sustainable chemistry and the development of innovative catalytic systems.
A significant area of recent research is the use of BTM in CO₂ utilization . nih.gov Carbon dioxide is an abundant, renewable C1 feedstock, and its conversion into valuable chemicals is a major goal of green chemistry. Studies have demonstrated that the this compound can act as an efficient reducing agent for the selective methylation and formylation of amines using CO₂ at atmospheric pressure, often under metal-free conditions. acs.orgfigshare.com Mechanistic investigations suggest that in some systems, the process may involve the formation of a frustrated Lewis pair that activates the CO₂ molecule. acs.org
Another burgeoning field is the application of BTM in photocatalyzed radical chemistry . researchgate.netnih.gov These innovative methods leverage the properties of the borane complex to participate in radical-based reactions initiated by light, expanding its synthetic utility beyond traditional two-electron reductions into the realm of single-electron transfer processes. researchgate.net
Future research is expected to further exploit the unique reactivity of the this compound. This includes the design of new catalytic systems that enhance its efficiency and selectivity, its incorporation into flow chemistry setups for continuous manufacturing, and the discovery of entirely new types of reactions. As the demand for sustainable and efficient synthetic methods grows, the this compound is poised to remain a subject of intensive and fruitful investigation, continuing the legacy that began with the early pioneers of boron chemistry.
Compound Index
Structure
2D Structure
Properties
CAS No. |
75-22-9 |
|---|---|
Molecular Formula |
C3H9BN+ |
Molecular Weight |
69.92 g/mol |
InChI |
InChI=1S/C3H9BN/c1-5(2,3)4/h1-3H3/q+1 |
InChI Key |
LGEYNFHPQLLKNW-UHFFFAOYSA-N |
Canonical SMILES |
[B].CN(C)C |
Other CAS No. |
75-22-9 |
Origin of Product |
United States |
Fundamental Chemical Reactivity and Reaction Mechanisms of Borane Trimethylamine Complex
Reduction Chemistry Mediated by Borane-Trimethylamine Complex
BTM serves as a mild hydride donor, with reactivity comparable to trialkylstannanes. researchgate.net Its stability in the presence of Lewis or Brønsted acids allows for the activation of various substrates, expanding its synthetic utility. researchgate.net Kinetic studies have shown that the rate of reduction for carbonyl compounds increases with the acidity of the medium, suggesting the formation of a more electrophilic protonated species that is then reduced in the rate-determining step. researchgate.net
This compound is widely used for the reduction of carbonyl groups in aldehydes and ketones to their corresponding alcohols. mdpi.comnih.govjsc-aviabor.com The reaction often requires activation by an acid. researchgate.net This method is noted for its functional group tolerance and the potential for high chemo- and diastereoselectivity. mdpi.com
For instance, BTM has been employed for the regioselective reduction of steroidal diones. mdpi.comresearchgate.net In the presence of silica (B1680970) gel impregnated with ferric chloride (FeCl₃), the C-3 carbonyl group of a dione (B5365651) can be preferentially reduced to the alcohol. mdpi.comresearchgate.net High diastereoselectivity has also been achieved in the reduction of certain ketones by using a Lewis acid to form a chelate with the substrate, thereby directing the hydride attack. mdpi.comresearchgate.net Similarly, using trifluoroacetic acid (TFA) as an activator allows for the diastereoselective reduction of complex ketone intermediates in total synthesis. researchgate.net In some cases involving aromatic carbonyl compounds, the reaction with BTM in the presence of bromine can proceed beyond alcohol formation to yield the corresponding bromide derivative. mdpi.comresearchgate.net
Table 1: Examples of Carbonyl Group Reductions with this compound
| Substrate Type | Activator/Conditions | Product | Key Finding | Citation(s) |
| Steroidal Diones | Wet silica gel with FeCl₃ | Monohydroxy Steroid | Regioselective reduction of one ketone group. | mdpi.comresearchgate.net |
| Ketones (Chelatable) | Lewis Acid (e.g., TFA) | Diastereomerically pure alcohol | Diastereoselective reduction directed by chelation. | mdpi.comresearchgate.net |
| Aromatic Aldehydes/Ketones | Bromine | Aromatic Bromide | Reductive bromination occurs instead of simple reduction to alcohol. | mdpi.comresearchgate.net |
The reduction of carbon-nitrogen double bonds is a significant application of the this compound. mdpi.comnih.govnih.gov This transformation is particularly effective for substrates such as oximes, hydrazones, azines, and Schiff bases, typically requiring acid activation to enhance the electrophilicity of the C=N bond. mdpi.comjsc-aviabor.comdntb.gov.uapurdue.edu
The reduction of Schiff bases (imines) to secondary amines is a well-established use of BTM. jsc-aviabor.comgoogle.com The reaction can be performed under mild conditions, for example, using glacial acetic acid as the solvent. google.com Similarly, hydrazones and azines are effectively reduced. mdpi.comresearchgate.net Studies on N,N-dimethylhydrazones have shown that amine borane (B79455) complexes generated in situ can be highly effective reducing agents, providing the corresponding hydrazines in excellent yields. nsf.gov The choice of the amine component of the borane complex can influence reactivity, with primary amine boranes like tert-butylamine (B42293) borane demonstrating superior performance in some cases. nsf.gov
Table 2: Reduction of Carbon-Nitrogen Double Bonds with this compound
| Substrate | Activator/Conditions | Product | Key Finding | Citation(s) |
| Schiff Bases | Glacial Acetic Acid | Secondary Amines | Effective reduction under mild acidic conditions. | jsc-aviabor.comgoogle.com |
| Oximes | Acid Catalysis | Hydroxylamines/Amines | General application for C=N reduction. | mdpi.comnih.govpurdue.edu |
| Hydrazones | Acid Catalysis | Hydrazines | A standard transformation for BTM. | mdpi.comresearchgate.net |
| Azines | Acid Catalysis | Hydrazines/Amines | Readily reduced with BTM. | mdpi.comdntb.gov.ua |
Borane-trimethylamine is utilized in the transfer hydrogenation of various aromatic N-heterocycles. mdpi.comnih.govnih.gov The general mechanism involves the reaction of the heterocycle with a protic acid or an acylating agent to form a salt with an iminium substructure. mdpi.com This activated intermediate is then susceptible to reduction by BTM. mdpi.com
This methodology has been successfully applied to the reduction of indoles to indolines. mdpi.comjsc-aviabor.com A metal-free, one-pot method has also been developed for the tandem reduction and N-trifluoroethylation of quinolines and quinoxalines using BTM in combination with trifluoroacetic acid (TFA). rsc.org This reaction proceeds through the in-situ generation of a boryl acetal (B89532) species that reacts with the intermediate tetrahydroquinoline to form an iminium ion, which is subsequently reduced. rsc.org Further research has demonstrated that the reaction between indoles, TFA, and BTM can be switched between N-trifluoroethylation and N-trifluoroacetylation by altering the reagent stoichiometry, with indoline (B122111) being a common intermediate. acs.org
Table 3: Reduction of Aromatic N-Heterocycles with this compound
| Substrate | Reagents/Conditions | Product | Key Finding | Citation(s) |
| Indoles | Protic Acid / BTM | Indolines | Reduction proceeds via an activated iminium intermediate. | mdpi.comjsc-aviabor.com |
| Quinolines | TFA / BTM | N-Trifluoroethylated Tetrahydroquinolines | Tandem reduction and N-alkylation in a one-pot process. | rsc.org |
| Quinoxalines | TFA / BTM | N-Trifluoroethylated Tetrahydroquinoxalines | A convenient route to trifluoroethylated heterocycles. | dntb.gov.uarsc.org |
| Indoles | TFA / BTM (varied stoichiometry) | N-Trifluoroethylated Indolines or N-Trifluoroacetylated Indoles | Reaction outcome is switchable based on reagent loading. | acs.org |
The this compound is an effective reagent for specific reductive deoxygenation and deprotection reactions, which are valuable transformations in multi-step organic synthesis. mdpi.comnih.govnih.gov
A key application is the reduction of aromatic nitro compounds to the corresponding anilines. mdpi.comnih.govdntb.gov.ua This provides a mild method for installing an amino group on an aromatic ring. Another important use is the reductive deprotection of N-tritylamines. mdpi.comnih.gov The trityl (triphenylmethyl) group is a bulky protecting group for amines. Its removal with BTM is particularly useful for sensitive substrates like N-tritylaziridines. mdpi.com The reaction mechanism involves the ability of BTM to trap the stable trityl cation (Ph₃C⁺) via hydride abstraction, thus facilitating the deprotection under non-harsh conditions. mdpi.com
Table 4: Reductive Deoxygenation and Deprotection with this compound
| Transformation | Substrate | Product | Mechanism/Key Feature | Citation(s) |
| Reductive Deoxygenation | Nitrobenzenes | Anilines | A useful tool for the synthesis of aromatic amines. | mdpi.comnih.govdntb.gov.ua |
| Reductive Deprotection | N-Tritylamines (e.g., N-tritylaziridine) | Primary/Secondary Amines | BTM traps the trityl cation via hydride transfer. | mdpi.com |
The reactivity of this compound towards carboxylic acids and their derivatives is highly dependent on the reaction conditions. At room temperature, carboxylic acids are generally inert to BTM, to the extent that they can be used as solvents for other BTM-mediated reductions. mdpi.comresearchgate.net However, under forcing conditions, such as refluxing in xylene, BTM can reduce carboxylic acids to esters in moderate to good yields. mdpi.comresearchgate.net This reaction is suitable for both aliphatic and aromatic acids. mdpi.com A plausible mechanism involves two concurrent pathways: the reduction of the acid to the corresponding alcohol and the esterification of the starting acid with the alcohol formed in situ. researchgate.net
While BTM is often considered insufficiently reactive for the reduction of amides under standard conditions, some highly selective transformations are possible. google.com For example, a specific system using sodium borohydride (B1222165) with bis(2-bromoethyl)selenium dibromide has been shown to selectively reduce tertiary amides to the corresponding amines, a reaction in which a borane complex is likely formed in situ. oup.com In contrast, primary and secondary amides are not reduced under these conditions. oup.com
Table 5: Reduction of Carboxylic Acids and Derivatives with this compound
| Substrate | Conditions | Product | Key Finding | Citation(s) |
| Carboxylic Acids | Refluxing Xylene | Esters | Reduction to alcohol followed by in-situ esterification. Inert at room temp. | mdpi.comresearchgate.net |
| Tertiary Amides | NaBH₄ / (BrCH₂CH₂)₂SeBr₂ (forms borane complex in situ) | Tertiary Amines | High selectivity for tertiary amides over primary and secondary amides. | oup.com |
One of the most prominent applications of the this compound in organic synthesis is the regioselective reductive cleavage of cyclic acetals, a reaction of paramount importance in carbohydrate chemistry. mdpi.comnih.govnih.govresearchgate.net This transformation is almost exclusively performed in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), which acts as an activator. mdpi.comresearchgate.net
The reaction is most famously applied to carbohydrates protected as 4,6-O-benzylidene acetals. mdpi.comsigmaaldrich.com Treatment with BTM and a Lewis acid regioselectively opens the acetal ring to afford a primary alcohol at the C6 position and a benzyl (B1604629) ether at the C4 position (or vice versa, depending on conditions and substrate). mdpi.com This selective deprotection unmasks one hydroxyl group for further synthetic modification while keeping the other protected. The mechanism of this reaction has been studied in detail. researchgate.net It is proposed that the Lewis acid first activates the BTM, making the borane the most electrophilic species. The borane then interacts with the more electron-rich oxygen of the acetal. A second molecule of the Lewis acid facilitates the ring opening to form an intermediate oxocarbenium ion, which is then reduced by the borane species. researchgate.net
Table 6: Regioselective Cleavage of Cyclic Acetals with this compound
| Substrate | Reagents | Product | Mechanism/Key Feature | Citation(s) |
| 4,6-O-Benzylidene Acetal (on a Glycoside) | BTM / AlCl₃ | 4-O-Benzyl Ether, 6-OH Alcohol | Regioselective opening provides a key intermediate for carbohydrate modification. | mdpi.comresearchgate.net |
| Cyclic Acetals | BTM / Lewis Acid | Hydroxy Ether | The Lewis acid activates the BTM and directs the regioselectivity of the ring opening. | mdpi.comnih.govresearchgate.net |
Diastereoselective and Enantioselective Reduction Applications
The this compound is utilized in the diastereoselective reduction of various ketones. For instance, in the total synthesis of griseusin analogs, a class of natural products, BTM has been employed to reduce a complex ketone intermediate, achieving good diastereoselectivity when used in conjunction with trifluoroacetic acid (TFA). researchgate.net The reagent has also demonstrated effectiveness in the diastereoselective reduction of prochiral enone intermediates. sigmaaldrich.comsigmaaldrich.com
While BTM itself is not a chiral reagent, it serves as a borane source in catalyzed asymmetric reductions. Chiral oxazaborolidine catalysts, for example, can be used with borane complexes to achieve the enantioselective reduction of ketones with high levels of enantiomeric excess (ee). organic-chemistry.orgresearchgate.net The choice of the borane source, including amine-borane adducts, can influence the enantioselectivity of these reactions. sigmaaldrich.comsigmaaldrich.com In one instance, a chiral amine-BF₃ complex was used to catalyze the asymmetric reduction of acetophenone (B1666503) with an N,N-diethylaniline-borane complex, yielding 1-phenylethyl alcohol with 51% ee. rsc.org This suggests a transition state involving the chiral catalyst, the borane complex, and the ketone substrate. rsc.org
| Ketone Substrate | Conditions | Product | Diastereomeric/Enantiomeric Excess | Reference(s) |
| Griseusin analog intermediate (ketone 7) | BTM, TFA | Corresponding alcohol | Good diastereoselectivity | researchgate.net |
| Prochiral enone intermediates | BTM | Corresponding allylic alcohols | Diastereoselective | sigmaaldrich.comsigmaaldrich.com |
| Acetophenone | N,N-diethylaniline–BH₃, Chiral amine-BF₃ catalyst | 1-Phenylethyl alcohol | 51% ee | rsc.org |
| Arylalkyl ketoxime O-benzyl ethers | Diphenylvalinol-derived catalyst, BH₃ source | Chiral primary amines | Up to 99% ee | nih.gov |
Carbon Dioxide Functionalization via this compound
Recent advancements have highlighted the use of the this compound in the functionalization of carbon dioxide (CO₂), a renewable C1 building block. acs.orgacs.org BTM serves as an efficient, metal-free reducing agent for the selective transformation of CO₂ in the presence of amines, offering a sustainable alternative to transition-metal catalysts. acs.orgorganic-chemistry.org
Selective Reductive N-Methylation with Carbon Dioxide
The this compound enables the selective N-methylation of amines using CO₂ at atmospheric pressure. acs.orgnih.gov This transformation is typically facilitated by a catalyst, such as 6-amino-2-picoline or N,N'-diisopropylcarbodiimide (DIC), under metal-free conditions. organic-chemistry.orgrsc.orgrsc.org The reaction involves heating the secondary amine with BTM and the catalyst in a suitable solvent like dichloroethane (DCE) at 100°C under a CO₂ atmosphere. organic-chemistry.org A wide array of secondary amines, including various anilines and diarylamines, can be converted to their corresponding N-methylamines in moderate to good yields. nih.govorganic-chemistry.org The reaction shows good functional group tolerance, leaving nitro, cyano, and sulfonyl groups intact. organic-chemistry.org Sterically hindered amines may require longer reaction times for efficient conversion. organic-chemistry.org
In a related four-component reaction, primary amines, carbonyl compounds, CO₂, and a borane source can be combined to synthesize tertiary N-methylamines, catalyzed by 2-aminothiazole (B372263). nih.govresearchgate.net
| Amine Substrate | Catalyst | Conditions | Product | Yield | Reference(s) |
| Various secondary amines (anilines, diarylamines) | 6-Amino-2-picoline | BTM, 1 atm CO₂, DCE, 100°C | N-Methylamines | Moderate to Good | organic-chemistry.org |
| Various aromatic primary amines | N,N'-diisopropylcarbodiimide (DIC) | BTM, 1 atm CO₂ | N,N-Dimethylamines | Not specified | rsc.orgrsc.org |
| Primary amines + Carbonyl compounds | 2-Aminothiazole | BTM, 1 atm CO₂ | Tertiary N-methylamines | Good | nih.govresearchgate.net |
| 2-Arylacetonitriles | tBuOK | BTM, 1 atm CO₂ | 2-Arylpropionitriles | Good | acs.org |
Selective Formylation of Amines with Carbon Dioxide
In the absence of a catalyst like 6-amino-2-picoline, the this compound can selectively promote the formylation of primary and secondary amines using CO₂. acs.orgorganic-chemistry.orgnih.gov The reaction proceeds efficiently by heating the amine with two equivalents of BTM in dimethylformamide (DMF) at 100°C under 1 atm of CO₂. acs.org This method is effective for a range of anilines, including those with both electron-donating and electron-withdrawing groups, affording mono-formylated products in good to excellent yields. acs.org Importantly, reducible functional groups such as esters and nitro groups are well-tolerated under these conditions. acs.org
| Amine Substrate | Conditions | Product | Yield | Reference(s) |
| Primary and secondary amines (anilines) | BTM (2 equiv), 1 atm CO₂, DMF, 100°C | N-Formylamines | Good to Excellent | acs.orgorganic-chemistry.org |
| Aniline with nitro group | BTM (2 equiv), 1 atm CO₂, DMF, 100°C | N-Formylaniline with nitro group | Good | acs.org |
| Aniline with ester group | BTM (2 equiv), 1 atm CO₂, DMF, 100°C | N-Formylaniline with ester group | Good | acs.org |
Mechanistic Investigations of Carbon Dioxide Activation and Reduction
Mechanistic studies suggest that for N-methylation, the this compound and a catalyst like 6-amino-2-picoline operate in concert, functioning like an intramolecular frustrated Lewis pair (FLP) to activate CO₂. acs.orgorganic-chemistry.orgnih.gov The first step involves the reaction between 6-amino-2-picoline and excess BTM to form an aminoborane (B14716983) intermediate. nih.gov This species then activates CO₂, likely forming a zwitterionic intermediate which is subsequently reduced. nih.gov The borane complex acts as both a Lewis acid and the reducing agent in this process. organic-chemistry.org
For the catalyst-free formylation reaction in DMF, it is known that DMF can accelerate the reaction of borane with CO₂ to create a boron formate (B1220265) species. acs.org This intermediate can then undergo nucleophilic attack by the amine to yield the formylated product. acs.org In the methylation of 2-arylacetonitriles, the use of BTM facilitates the six-electron reduction of CO₂ to a methyl group, which then alkylates the nitrile substrate. acs.org
Hydroboration Reactions Facilitated by this compound
The this compound is a stable and convenient source of borane for hydroboration reactions, which involve the addition of a boron-hydrogen bond across a carbon-carbon multiple bond. umich.edursc.org The reactivity of amine-borane complexes in hydroboration is influenced by the steric and electronic properties of the amine. derpharmachemica.com Complexes derived from N,N-dialkylanilines, for instance, exhibit greater reactivity towards alkenes than many other amine-boranes. rasayanjournal.co.in
Hydroboration of Olefins and Alkenes
The hydroboration of various olefins and alkenes can be effectively carried out using the this compound. organic-chemistry.org The reaction mechanism is generally considered to be dissociative, where the borane (BH₃) first dissociates from the trimethylamine (B31210) before adding to the alkene. umich.edu The rate of hydroboration can be significantly accelerated using techniques such as microwave irradiation or sonication. derpharmachemica.comrasayanjournal.co.in For example, the hydroboration of 1-octene (B94956) with N,N-dimethylaniline-borane under microwave irradiation is complete in just 4 minutes, compared to 8 hours under conventional conditions. rasayanjournal.co.in
The reaction typically proceeds with anti-Markovnikov selectivity, where the boron atom adds to the less substituted carbon of the double bond. umich.edursc.org Subsequent oxidation of the resulting organoborane intermediate, usually with alkaline hydrogen peroxide, yields the corresponding alcohol. rasayanjournal.co.in The process shows good chemoselectivity; for instance, a carbon-carbon double bond can be selectively hydroborated in the presence of an alkyne or an ester group. derpharmachemica.comrasayanjournal.co.in
| Alkene/Olefin Substrate | Borane Source | Conditions | Product (after oxidation) | Yield | Reference(s) |
| 1-Octene | N,N-dimethylaniline-borane | Microwave, 4 min | 1-Octanol | High | rasayanjournal.co.in |
| 1-Decene | N,N-dimethylaniline-borane | Sonication, 20-25 min | 1-Decanol | Good | derpharmachemica.com |
| Unhindered Alkenes | N,N-dimethylaniline-borane | Microwave | Corresponding alcohol | 90-95% | rasayanjournal.co.in |
| Hindered Olefins | N,N-dimethylaniline-borane | Microwave | Corresponding alcohol | High | rasayanjournal.co.in |
Hydroboration of Alkynes and Nitriles
The this compound (BH3·NMe3) serves as a versatile reagent in the hydroboration of alkynes and nitriles, typically requiring activation. While stable under many conditions, its reactivity can be harnessed through catalytic methods to achieve selective transformations.
The hydroboration of alkynes using borane-trimethylamine can be effectively catalyzed by various transition metal complexes. For instance, titanium and zirconium complexes supported by dianionic amidophosphine–borane ligands have demonstrated high efficiency in the hydroboration of terminal alkynes with pinacolborane (HBpin), yielding (E)-alkenyl boranes as the exclusive products. nih.gov In these systems, the titanium catalyst proved to be more efficient than its zirconium counterparts, which is attributed to the labile titanium amido bond facilitating the formation of a metal hydride species crucial for the catalytic cycle. nih.govacs.org The reaction proceeds smoothly at room temperature for a variety of terminal alkynes bearing aryl, alkyl, and heterocyclic groups, showcasing broad functional group compatibility. nih.govacs.org Similarly, rhodium(I) complexes, such as [Rh(κ3-P,O,P-Xantphos)(η2-PhC≡CPh)][BArF4], are effective catalysts for the cis-selective hydroboration of internal alkynes like diphenylacetylene (B1204595) with borane-trimethylamine. shu.ac.uk
In the realm of nitrile hydroboration, borane-trimethylamine can also be utilized, often in conjunction with a catalyst. Titanium(IV) amidophosphine-borane complexes have been shown to catalyze the addition of two equivalents of pinacolborane to nitriles, forming diborylamines. rsc.org Interestingly, under the developed reaction conditions, other unsaturated functionalities like ketones, alkenes, and alkynes can undergo hydroboration selectively over nitriles. rsc.org A borane-catalyzed approach for the hydroboration of nitriles to primary amines has also been developed, utilizing a commercially available borane catalyst and a turnover reagent. This method exhibits good yields and chemoselectivity, tolerating functional groups such as esters, nitro groups, and sulfones. nih.gov
The following table summarizes the catalytic hydroboration of various alkynes and nitriles.
| Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |
| Phenylacetylene (B144264) | Ti complex 1 / HBpin | (E)-Styryl borane | 99 | nih.gov |
| 4-Methylphenylacetylene | Ti complex 1 / HBpin | (E)-4-Methylstyryl borane | 98 | nih.gov |
| 1-Hexyne | Ti complex 1 / HBpin | (E)-1-Hexenyl borane | 95 | nih.gov |
| 3-Ethynylthiophene | Ti complex 1 / HBpin | (E)-3-Thienylvinyl borane | 92 | acs.org |
| Benzonitrile | Ti complex 1 / HBpin | Diborylamine | - | nih.gov |
| 4-Trifluorobenzonitrile | Ti complex 1 / HBpin | Diborylamine | - | acs.org |
| Diphenylacetylene | [Rh(Xantphos)]+ / BH3·NMe3 | cis-Stilbene borane | - | shu.ac.uk |
| Various Nitriles | Borane catalyst / HBpin | Primary amines | 48-95 | nih.gov |
Catalytic Strategies in Hydroboration using this compound
The inherent stability of the this compound necessitates catalytic activation for efficient hydroboration reactions. Transition metal catalysis is a prominent strategy, with various rhodium, titanium, and copper catalysts being employed. nih.govshu.ac.ukrsc.org For example, a rhodium(I) xantphos (B1684198) complex has been shown to effectively catalyze the cis-selective hydroboration of diphenylacetylene using borane-trimethylamine. shu.ac.ukwhiterose.ac.uk
Titanium(IV) amidophosphine-borane complexes are also effective catalysts for the hydroboration of both terminal alkynes and organic nitriles with pinacolborane. nih.govacs.org These reactions exhibit high regioselectivity, yielding (E)-alkenyl boranes from terminal alkynes. nih.govacs.org The catalytic efficiency is attributed to the facile formation of a metal hydride species. nih.govacs.org
Furthermore, copper(I) catalysts have been utilized in the cyclization of 1,5-ynones via hydroboration with the this compound. rsc.org In a different approach, simple borane adducts like H3B·THF and H3B·SMe2 can catalyze the hydroboration of alkynes and alkenes with pinacolborane, offering a transition-metal-free alternative. acs.org These reactions show high regioselectivity for linear boronic ester products and tolerate various functional groups. acs.org
Mechanistic Aspects of Hydroboration: Associative versus Dissociative Pathways
The mechanism of hydroboration, particularly with borane complexes, has been a subject of extensive study, with two primary pathways proposed: associative and dissociative.
The dissociative pathway , championed by H.C. Brown, posits that the borane complex must first dissociate to generate a free, trivalent borane species, which then reacts with the unsaturated substrate (e.g., an alkene or alkyne). umich.edu This mechanism is supported by kinetic studies showing that the reaction rate is often inversely proportional to the concentration of the Lewis base, as an excess of the base would shift the equilibrium away from the dissociated, reactive borane. umich.eduresearchgate.net For instance, the rate of hydroboration of alkenes with BH3-amine complexes is inversely related to the stability of the adduct, suggesting a prior dissociation is necessary. researchgate.net
Conversely, the associative pathway , proposed by Pasto, suggests that the Lewis base (e.g., THF) can remain coordinated to the boron center during the hydroboration event. umich.edu In this scenario, the alkene or alkyne coordinates to the borane-Lewis base complex, forming a transient intermediate that then proceeds to the hydroborated product. umich.edu This mechanism is supported by kinetic studies with certain substrates and borane complexes. umich.edu
In the context of catalyzed hydroboration, the mechanism can be more complex. For rhodium-catalyzed hydroboration of alkynes, a proposed mechanism involves the initial coordination of the alkyne to the rhodium center, followed by the binding of the borane-amine complex. shu.ac.uk For titanium-catalyzed reactions, the formation of a metal hydride is considered a key step. nih.gov In some transition metal-catalyzed systems, both associative and dissociative mechanisms for olefin coordination, followed by either hydride or boryl migration, are considered viable pathways. rsc.org
The choice between an associative and dissociative pathway can be influenced by several factors, including the nature of the borane reagent, the substrate, the solvent, and the catalyst, if present.
Catalytic Applications of this compound
Palladium-Catalyzed Activation and Transformations
The this compound, while hydrolytically stable, can be activated in situ through palladium catalysis, enabling a range of reductive transformations. researchgate.netresearchgate.net A significant application is the reduction of nitroaromatics to anilines. researchgate.netresearchgate.net This reaction can be carried out in an open vessel, even at reflux, with borane-trimethylamine acting as a hydrogen-transfer reagent. researchgate.net Kinetic studies indicate that the reduction of the nitro group is faster than the liberation of hydrogen gas, suggesting the transient formation of a palladium hydride species. researchgate.net
Palladium catalysis also facilitates the methanolysis of the this compound, and this process is accelerated in the presence of nitrobenzene. researchgate.net This catalytic activation allows for reductions that are not otherwise possible with the stable borane adduct alone. researchgate.net The general procedure involves treating the nitroaryl with borane-trimethylamine in methanol (B129727) in the presence of a palladium catalyst, such as Pearlman's catalyst (Pd(OH)2/C). researchgate.net
Furthermore, palladium-catalyzed reactions of organoboron compounds derived from borane-trimethylamine or other borane sources are extensive. For instance, palladium complexes can catalyze the 1,2-metalate rearrangement of indole-derived borate (B1201080) complexes, leading to the formation of ring-fused products. nih.gov Palladium catalysis is also crucial in the coupling of alkynylborates with aryl halides, which can lead to the stereoselective synthesis of trisubstituted alkenylboron derivatives. nih.gov In some cases, a cationic (aryl)palladium complex is proposed to undergo carbopalladation of the alkyne. nih.gov
The following table provides examples of palladium-catalyzed transformations involving borane-trimethylamine.
| Substrate | Catalyst | Product | Key Feature | Reference |
| Nitroaryls | Pearlman's catalyst | Anilines | Hydrogen-transfer reduction | researchgate.netresearchgate.net |
| Indole-derived borate complex | Pd(0) | Ring-fused product | 1,2-Metalate rearrangement | nih.gov |
| Alkynylborates and aryl halides | (xantphos)-palladium | Trisubstituted alkenyl-9-BBN | E-selective synthesis | nih.gov |
Organocatalysis and Frustrated Lewis Pair Chemistry
In recent years, the this compound has found significant application in organocatalysis, particularly in the context of Frustrated Lewis Pair (FLP) chemistry. FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct. This unquenched reactivity allows them to activate small molecules, including carbon dioxide (CO2).
A notable example is the selective methylation and formylation of amines using CO2 as a C1 source, with borane-trimethylamine as the reducing agent. organic-chemistry.orgacs.org In this system, an organocatalyst such as 6-amino-2-picoline and borane-trimethylamine form an intramolecular FLP. organic-chemistry.orgmdpi.com This FLP activates CO2, facilitating its reduction. organic-chemistry.orgacs.org This metal-free approach provides a sustainable method for amine functionalization, converting a range of secondary amines to their methylated derivatives in moderate to good yields. organic-chemistry.orgmdpi.com In the absence of the picoline catalyst, the formylation of primary and secondary amines can be achieved. organic-chemistry.orgacs.org
Mechanistic studies suggest that the borane component acts as both a reducing agent and a Lewis acid, forming reactive intermediates that enable the reduction of CO2. organic-chemistry.org This catalytic system highlights the potential for borane-trimethylamine in CO2 utilization and the development of sustainable chemical transformations. mdpi.com
Another application of FLP chemistry involving borane-trimethylamine is the four-component reductive methylation of primary amines and carbonyl compounds using CO2. rsc.orgresearchgate.net Here, 2-aminothiazole in combination with the this compound exhibits efficient catalytic activity under metal-free conditions, allowing for the synthesis of highly functionalized tertiary N-methylamines. rsc.orgresearchgate.net Mechanistic studies and DFT calculations support the in-situ formation of an intramolecular FLP-type catalyst as the key to CO2 activation. rsc.org
Acid-Catalyzed Activation and Reactivity Modulation
The reactivity of the this compound can be significantly enhanced through acid catalysis. mdpi.comresearchgate.net The stability of the complex in the presence of Brønsted or Lewis acids allows for the activation of the substrate by the acid, rather than the borane reagent itself. mdpi.comresearchgate.net
For example, in the reduction of aldehydes and ketones, the rate of reduction increases with the acidity of the medium. mdpi.comresearchgate.net This suggests the formation of a protonated carbonyl species in a rapid equilibrium, which is then reduced in the rate-determining step. mdpi.comresearchgate.net This strategy has been employed for the selective reduction of steroidal diones using borane-trimethylamine in the presence of silica gel impregnated with ferric chloride (FeCl3), a Lewis acid. mdpi.com Similarly, the diastereoselective reduction of ketones has been achieved using trifluoroacetic acid (TFA) as the acid catalyst. researchgate.net
Acid catalysis is also crucial for the carbon-nitrogen double bond reduction, another important class of reactions where borane-trimethylamine is employed. mdpi.com The activation by acids plays a significant role in modulating the reactivity of the borane complex in these transformations. mdpi.com
Other Key Reaction Transformations Involving this compound
The this compound (BTM) is a versatile reagent in organic synthesis, extending beyond its common use as a reducing agent for carbonyls and imines. mdpi.comresearchgate.netnih.gov Its unique stability and reactivity enable its participation in a variety of other significant chemical transformations, including the formation of carbon-boron bonds and reactions involving polarity reversal. chemimpex.comcymitquimica.com
Formation of Carbon-Boron Bonds
The creation of carbon-boron (C-B) bonds is a cornerstone of modern synthetic chemistry, as organoboron compounds are exceptionally useful intermediates, particularly in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction. thieme-connect.comthieme-connect.com Borane-trimethylamine serves as a key reagent in several strategies to forge these valuable bonds.
Hydroboration of Unsaturated Bonds: Hydroboration, the addition of a boron-hydride bond across a carbon-carbon double or triple bond, is a fundamental method for C-B bond formation. derpharmachemica.com While diborane (B8814927) is the classic reagent, its gaseous nature and high reactivity can be problematic. Borane-trimethylamine offers a stable, easy-to-handle alternative for the hydroboration of alkenes and alkynes. scientificlabs.ie
The reaction can be catalyzed by various transition metal complexes, which influences the regio- and stereoselectivity of the addition. For instance, titanium and zirconium complexes supported by aminophosphine-borane ligands have been shown to effectively catalyze the hydroboration of alkynes with borane reagents, yielding (E)-alkenyl boranes exclusively. nih.govacs.org The titanium catalyst, in particular, demonstrates high efficiency due to the facile formation of a metal hydride intermediate. nih.govacs.org Similarly, ruthenium and rhodium complexes have been employed to achieve trans-hydroboration of alkynes, a less common but valuable transformation. rsc.orgresearchgate.net The mechanism for trans-hydroboration with rhodium catalysts is proposed to involve the oxidative addition of an alkynyl C-H bond followed by a stereospecific 1,2-migration of the boryl group. rsc.org
Photocatalytic Borylation: Recent advances have harnessed the power of photochemistry to generate boryl radicals from borane-trimethylamine or its derivatives, enabling novel C-B bond formations. mdpi.com In one approach, nucleophilic boryl radicals are generated via the photocatalytic decarboxylation of trimethylamine carboxyborane. acs.org These radicals can then add to imines and various alkenes, demonstrating broad substrate compatibility. acs.org
Another photocatalytic strategy involves the defluorinative borylation of α-(trifluoromethyl)styrenes. thieme-connect.com This method uses BTM to generate boryl radicals that react with the styrene (B11656) derivatives to produce (difluoroallyl)borane-trimethylamine complexes. thieme-connect.com Furthermore, a photocatalytic method for the construction of C(sp)-B bonds has been developed by reacting nucleophilic boryl radicals with electrophilic alkynyl sulfones. thieme-connect.com This reaction proceeds via a radical addition to the alkyne, with DFT studies indicating a slight preference for the β-addition pathway. thieme-connect.com
Metal-Catalyzed C-H Borylation and Ring-Opening: Direct C-H borylation represents a highly atom-economical approach to organoboranes. Catalytic methods using strong acids like triflimide (HNTf₂) can promote the intramolecular C-H borylation of tertiary amine boranes at high temperatures. nih.gov This process is thought to proceed through transient borenium intermediates and shows a preference for forming five-membered rings, though six-membered rings are also accessible. nih.gov
In another strategy, copper catalysts facilitate the ring-opening/borylation of cyclopropenes with borane-trimethylamine. chinesechemsoc.org This reaction provides access to allylborane products, often with high control over the E/Z configuration. The reaction is sensitive to the nature of the amine on the borane adduct, with trimethylamine providing the best results. chinesechemsoc.org
| Reaction Type | Substrate | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Catalytic Hydroboration | Terminal/Internal Alkynes | Titanium(IV) amidophosphine–borane complex | (E)-Alkenyl boranes | nih.govacs.org |
| Photocatalytic Borylation | α-(Trifluoromethyl)styrenes | Photocatalyst, Blue LED light | (Difluoroallyl)borane-trimethylamine complexes | thieme-connect.com |
| Photocatalytic Borylation | Alkynyl sulfones | Photocatalyst | Alkynylborane trimethylamine complexes | thieme-connect.com |
| Catalytic C-H Borylation | Tertiary amine boranes | 5% HNTf₂, 160 °C | Cyclic amine boranes | nih.gov |
| Copper-Catalyzed Ring-Opening | Cyclopropenes | Cu(MeCN)₄PF₆, Monophosphine ligand | Allylboranes | chinesechemsoc.org |
Polarity Reversal Chemistry
Polarity reversal, or umpolung, is a powerful concept in organic synthesis where the normal electrophilic or nucleophilic character of a functional group is inverted. Borane-trimethylamine has been identified as a catalyst or key reagent in reactions that operate under this principle. cymitquimica.comscientificlabs.iefishersci.comsigmaaldrich.com
A prime example of BTM's role in polarity reversal is the reductive functionalization of carbon dioxide (CO₂). organic-chemistry.orgnih.gov Typically, the carbon atom in CO₂ is an electrophile. However, in the presence of BTM, its reactivity can be inverted. Under metal-free conditions, BTM can act as an efficient reducing agent for the selective methylation and formylation of amines using CO₂ at atmospheric pressure. organic-chemistry.orgnih.gov
In these transformations, the this compound serves a dual role. It acts as both a Lewis acid and a reducing agent. organic-chemistry.org Mechanistic studies suggest the formation of reactive intermediates that facilitate the reduction of CO₂. organic-chemistry.org For the methylation of secondary amines, a catalyst such as 6-amino-2-picoline can be used, which is believed to form a frustrated Lewis pair (FLP) with the borane, enhancing the activation and reduction of CO₂. organic-chemistry.orgrsc.org For the formylation of primary and secondary amines, the reaction can proceed in the absence of the picoline catalyst. organic-chemistry.org This methodology provides a sustainable, metal-free route to valuable methylated and formylated amine products from a simple C1 feedstock. organic-chemistry.orgnih.gov
This transformation exemplifies polarity reversal by taking an electrophilic carbon source (CO₂) and, through reduction with BTM, effectively using it as a building block for what is formally a nucleophilic methylation or formylation of the amine nitrogen.
| Reaction | Substrates | Catalyst/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Reductive Methylation | Secondary Amines, CO₂ | 6-Amino-2-picoline, BTM, 100°C | Tertiary Methylamines | CO₂ carbon acts as a methyl group source after reduction. | organic-chemistry.org |
| Reductive Formylation | Primary/Secondary Amines, CO₂ | BTM, DMF | Formamides | CO₂ carbon is reduced to the aldehyde oxidation level. | organic-chemistry.org |
| Four-Component Reductive Methylation | Primary Amines, Carbonyls, CO₂, BTM | 2-Aminothiazole, BTM | Tertiary N-Methylamines | In-situ formation of an FLP catalyst activates CO₂. | rsc.org |
Theoretical and Computational Investigations of Borane Trimethylamine Complex
Electronic Structure and Bonding Characteristics
The bond between boron and nitrogen in the borane-trimethylamine complex is a classic example of a dative covalent bond, also known as a coordinate bond. chemrevlett.com In this arrangement, the nitrogen atom of the trimethylamine (B31210) molecule donates its lone pair of electrons to the vacant 2p orbital of the boron atom in borane (B79455). chemrevlett.com This interaction results in a stable adduct where both boron and nitrogen atoms achieve a more stable electron configuration.
The formation of this B-N dative bond is a key feature, distinguishing it from a typical covalent bond where each atom contributes one electron. researchgate.net Theoretical studies have explored the length and strength of this bond. For instance, computational calculations at various levels of theory, such as Hartree-Fock, Møller-Plesset second-order (MP2), and Density Functional Theory (DFT), have been employed to determine the B-N bond distance. sun.ac.za These calculations have shown that the B-N bond length can be sensitive to the computational method and basis set used. sun.ac.za For example, in one study, the optimized B-N distance for trimethylamine-borane was calculated to be 1.6776 Å (HF), 1.6623 Å (DFT), and 1.6485 Å (MP2), which are in general agreement with experimental values. sun.ac.za
The strength of the dative bond is also a critical aspect. It has been suggested that the strength of the donor-acceptor bond in trimethylamine adducts with boron trihalides increases from BF3 to BBr3. cdnsciencepub.com Furthermore, research has investigated the correlation between the B-N bond dissociation energy and the physiological activity of certain boranated compounds, suggesting the importance of this bond's stability in biological contexts. acs.org
The formation of the B-N dative bond in the this compound is fundamentally a charge transfer process. Upon complexation, electron density is transferred from the electron-rich donor (trimethylamine) to the electron-deficient acceptor (borane). acs.orgacs.org This transfer of charge is a central characteristic of donor-acceptor complexes.
Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, have been instrumental in quantifying this charge transfer. For instance, in dihydrogen-bonded complexes involving borane-trimethylamine and acetylenes, NBO analysis predicts a transfer of charge from the σ B-H bonding orbital to the σ* C-H anti-bonding orbital. psu.eduresearchgate.net This charge transfer is not limited to the formation of the primary dative bond but also plays a crucial role in the intermolecular interactions the complex engages in.
Studies have decomposed the interaction energy into components like electrostatic, exchange, and charge-transfer terms to understand the nature of the bonding in detail. acs.org These analyses provide a quantitative measure of the electronic redistribution that occurs upon complex formation.
Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity. For the this compound and its interactions, MEP analysis provides critical insights.
In the context of dihydrogen bonding, MEP analysis confirms the electrostatic nature of these interactions. psu.eduresearchgate.net It reveals that the hydrogen atoms attached to boron are negatively charged (hydridic), while the hydrogen atoms on the interacting molecule (e.g., acetylene (B1199291) or phenol) are positively charged (protic). psu.eduresearchgate.net For example, in the acetylene-borane-trimethylamine complex, the MEP charge on the acetylenic hydrogen is positive, while the interacting hydrogens of the borane group show a negative charge, supporting the formation of a dihydrogen bond between oppositely charged hydrogen atoms. psu.edu
This electrostatic potential mapping is crucial for understanding the preferred sites of interaction and the geometry of the resulting complexes. The regions of negative potential around the hydridic hydrogens of the borane moiety indicate their ability to act as proton acceptors in dihydrogen bonds.
Dihydrogen Bonding Studies Involving this compound
The this compound is a well-established proton acceptor in the formation of dihydrogen bonds, a specific type of hydrogen bond where a metal or boron hydride acts as the proton acceptor.
Borane-trimethylamine readily forms intermolecular dihydrogen bonds with a variety of proton donors. These interactions are typically represented as X-Hδ+···δ-H-B, where X is an electronegative atom like carbon or oxygen.
C-H···H-B Interactions: Theoretical studies have extensively investigated the formation of dihydrogen bonds between the C-H group of molecules like acetylene and its substituted derivatives with the B-H group of borane-trimethylamine. psu.eduresearchgate.net Computational methods have predicted the formation of stable complexes with H···H contact distances of less than 2.4 Å. psu.eduresearchgate.net For instance, the complex between phenylacetylene (B144264) and borane-trimethylamine is characterized by a pair of symmetrically bifurcated dihydrogen bonds. researchgate.net
O-H···H-B Interactions: The interaction between the hydroxyl group of molecules like phenol (B47542) and borane-trimethylamine is another well-documented case of dihydrogen bonding. nih.govnii.ac.jpiisc.ac.in Experimental techniques such as laser-induced fluorescence and infrared spectroscopy, coupled with ab initio calculations, have confirmed the formation of O-H···H-B dihydrogen bonds in the gas phase. nii.ac.jpiisc.ac.in In the phenol-borane-trimethylamine complex, the phenolic hydrogen acts as the proton donor. nii.ac.jp Theoretical investigations have shown that upon electronic excitation, the O-H···H-B dihydrogen bond can be significantly strengthened. nih.gov
Computational chemistry provides essential data on the energetics of dihydrogen bond formation. The stabilization energies of these interactions are calculated to determine the strength of the bond.
For C-H···H-B dihydrogen-bonded complexes of borane-trimethylamine with acetylene and its derivatives, stabilization energies have been calculated to be in the range of 6–20 kJ/mol. psu.eduresearchgate.net These energies are influenced by the nature of the substituent on the acetylene molecule. psu.edu For example, at the MP2/aug-cc-pVDZ level of theory, the stabilization energy of the acetylene-borane-trimethylamine complex is 14.2 kJ/mol, which increases for substituted acetylenes. psu.edu
In the case of the C-H···H-B dihydrogen-bonded dimer of borane-trimethylamine, MP2 calculations predicted a stabilization energy of around 20 kJ/mol. researchgate.net For O-H···H-B interactions, such as in the phenol-borane-dimethylamine complex (structurally similar to the trimethylamine complex), the stabilization energies have also been computed, taking into account corrections for basis set superposition error (BSSE). nii.ac.jp
These theoretical examinations of stabilization energies, alongside geometrical parameters and vibrational frequency shifts, provide a comprehensive understanding of the formation and nature of dihydrogen bonds involving the this compound.
Data Tables
Table 1: Calculated B-N Bond Distances in Borane-Trimethylamine
| Computational Method | Basis Set | B-N Bond Distance (Å) | Reference |
| Hartree-Fock (HF) | 6-31G(d) | 1.6776 | sun.ac.za |
| Density Functional Theory (DFT) | 6-31G(d) | 1.6623 | sun.ac.za |
| Møller-Plesset (MP2) | 6-31G(d) | 1.6485 | sun.ac.za |
Table 2: Calculated Stabilization Energies for Dihydrogen-Bonded Complexes of Borane-Trimethylamine
| Interacting Molecule | Type of Interaction | Computational Method | Stabilization Energy (kJ/mol) | Reference |
| Acetylene | C-H···H-B | MP2/aug-cc-pVDZ | 14.2 | psu.edu |
| Fluoroacetylene | C-H···H-B | MP2/aug-cc-pVDZ | 14.8 | psu.edu |
| Chloroacetylene | C-H···H-B | MP2/aug-cc-pVDZ | 16.2 | psu.edu |
| Cyanoacetylene | C-H···H-B | MP2/aug-cc-pVDZ | 20.6 | psu.edu |
| Borane-trimethylamine Dimer | C-H···H-B | MP2 | ~20 | researchgate.net |
Cooperativity Effects in Dihydrogen Bonded Systems
Theoretical studies on dihydrogen-bonded clusters of aza-borane derivatives have been conducted using Density Functional Theory (DFT) at the M05-2X computational level. These investigations, which considered clusters of up to ten monomers, have revealed notable cooperative effects. As the size of the cluster increases, there is an observable enhancement in the average interaction energy per monomer. This is accompanied by a shortening of the intermolecular distances by as much as 0.1 Å. Furthermore, an increase in the dipole moment and the absolute values of the molecular electrostatic potential at the interaction points of the cluster are also observed. These findings suggest that dihydrogen-bonded systems exhibit cooperative behaviors analogous to those seen in conventional hydrogen bonds. acs.org
Spectroscopic Characterization and Correlated Computational Studies
Infrared (IR) spectroscopy has been a important tool in characterizing the this compound and its interactions. In the gas phase, the formation of a dihydrogen-bonded complex between phenol and borane-trimethylamine has been unequivocally established. nih.gov The observation of three distinct transitions for the B-H stretching modes indicates a lowering of the C3v symmetry of the BH3 group upon interaction with phenol. nih.govaip.org Concurrently, a shift in the O-H stretching frequency confirms that phenol acts as a hydrogen bond donor to the this compound. nih.govaip.org
Low-temperature IR spectral data for borane-trimethylamine and its deuterated derivatives have provided insights into the structure of these adducts. optica.org Assignments of vibrational frequencies are often made by analogy to group frequencies and through isotopic substitution studies. optica.org For instance, in the H3BC(O)N(CH3)3 adduct, a strong absorption near 770 cm⁻¹ is assigned to the C-N stretching mode, as deuteration of the borane group does not cause the expected shift to a lower frequency. optica.org A band at 534 cm⁻¹, present only in the BH3CO adducts and absent in the BD3CO adducts, is attributed to a BH3 motion, likely a torsion. optica.org
Computational studies have been employed to support and interpret experimental vibrational spectra. For the phenol-borane-trimethylamine complex, calculated vibrational frequencies at the B3LYP/6-311++G(d,p) level of theory show good agreement with experimental data for the O-H and B-H stretching modes. aip.org These calculations also aid in elucidating the structure of such complexes. aip.orgresearchgate.net
Table 1: Experimental and Calculated Vibrational Frequencies (cm⁻¹) of Phenol, Borane-Trimethylamine (BTMA), and the Phenol-BTMA Complex. aip.org
| Mode | Phenol (Experimental) | Phenol (Calculated) | BTMA (Experimental) | BTMA (Calculated) | Phenol-BTMA (Experimental) | Phenol-BTMA (Calculated) |
| OH stretch | 3657 | (3657) | - | - | 3524 | (3524) |
| BH stretch | - | - | 2372, 2292 | (2372), (2292) | 2383, 2341, 2275 | (2383), (2341), (2275) |
Calculated frequencies are given in parentheses.
Wide-line Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to investigate molecular motion in solid borane-trimethylamine complexes. cdnsciencepub.com These studies reveal that both the rotation of methyl groups and rotation about the B-N axis occur in the solid phase. cdnsciencepub.com The analysis of spin-lattice relaxation rates in both the laboratory and rotating frames for polycrystalline borane-trimethylamine has provided a detailed understanding of the complex molecular motions. tandfonline.com These motions include threefold reorientations of the CH3 and BH3 groups, as well as a threefold reorientation of the entire molecule. tandfonline.com
A decrease in the second moment of the proton resonance at approximately 320°K is attributed to the gradual onset of isotropic rotational motion or a "wobbling" of the B-N axis around its equilibrium position. cdnsciencepub.com An unusual increase in the second moment and line width is observed at 358°K, a phenomenon that has been previously reported for other molecules and may be associated with a change in crystal structure. cdnsciencepub.com The entropy change on fusion suggests the presence of orientational disorder in the high-temperature phase, although the complex does not behave as a typical plastic crystal. cdnsciencepub.com
Advanced Computational Methodologies and Model Chemistries Applied to this compound
A variety of advanced computational methods have been applied to study the this compound, providing deep insights into its structure, bonding, and reactivity. Quantum mechanical techniques at the Hartree-Fock, Møller-Plesset second-order (MP2), and Density Functional Theory (DFT) levels have been used to calculate the geometries of isolated molecules and to model the solid state. sun.ac.za It has been found that the calculated geometries are highly sensitive to the choice of the basis set. sun.ac.za
The formation of a C–H⋯H–B dihydrogen-bonded borane-trimethylamine dimer has been investigated using ab initio and DFT-B3LYP methods with several basis sets. researchgate.net The MP2 method consistently predicted the formation of this dimer, with a stabilization energy of around 20 kJ/mol. researchgate.net Analyses of molecular electrostatic potential, natural population, and Atoms in Molecules (AIM) further support the formation of dihydrogen bonding between oppositely charged hydrogen atoms. researchgate.net
The effects of dipole-dipole interactions have been explored by applying an external electric field of varying strength to isolated molecules and by substituting the central molecule in a cluster. sun.ac.za These studies revealed that the B-N bond is significantly more responsive to the applied electric field than the B-CO bond in related complexes. sun.ac.za
Excited State Dynamics and Dehydrogenation Pathways
The excited-state dynamics and potential dehydrogenation pathways of dihydrogen-bonded complexes involving borane-trimethylamine have been a subject of theoretical investigation. Time-dependent density functional theory (TDDFT) and transition state theory (TST) have been employed to study the dehydrogenation process of the phenol-borane-trimethylamine complex in its excited state. rsc.org
The potential energy curve of the phenol-borane-trimethylamine complex in the ground state indicates that the dehydrogenation process does not occur in this state. rsc.org However, upon excitation to the first excited state (S1), analysis of the geometric structure and infrared spectra reveals a significant strengthening of the O-H···H-B dihydrogen bond, coupled with the cleavage of the O-H bond. rsc.org Based on the S1 state geometry, a transition state with a single imaginary frequency has been identified, which points towards the formation of a hydrogen molecule. rsc.org This suggests that the dehydrogenation of the phenol-borane-trimethylamine complex is likely to occur in the excited state. rsc.org This theoretical work provides a model for the dehydrogenation reaction and offers insights into similar proton-transfer reactions. rsc.org
Comparative Studies of Acceptor Power of Borane toward Trimethylamine
Proton Nuclear Magnetic Resonance (NMR) spectroscopy has been used to compare the relative acceptor power of borane and boron trihalides towards trimethylamine. mcgill.cadtic.mil The chemical shifts of the methyl protons in the trimethylamine adducts were measured in a chloroform (B151607) solution. mcgill.cadtic.mil
Table 2: Methyl Proton Chemical Shifts of Trimethylamine Adducts. mcgill.ca
| Acceptor | Chemical Shift (c.p.s. from TMS) |
| BBr3 | 165.5 |
| BCl3 | 162.5 |
| BH3 | 155.5 |
| BF3 | 151.7 |
Theoretical Investigations of Borane-Trimethylamine Carboxylate Fragmentation Mechanisms
Theoretical and computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of the fragmentation of the borane-trimethylamine carboxylate complex. rsc.org These investigations provide a molecular-level understanding of the reaction kinetics and the factors influencing the decomposition pathway. rsc.org
A significant computational study has proposed a two-step dissociation-chelotropic elimination mechanism for the fragmentation of the trimethylamine-boranecarboxylate ion in an aqueous solution. rsc.orgnih.gov The calculations were performed using the M06-2X functional with basis sets such as 6-311++G(2d,p), and solvation effects were modeled using the polarizable continuum model (PCM) with water as the solvent. rsc.org
The proposed fragmentation pathway is initiated by an internal nucleophilic substitution (SNi) reaction. rsc.orgnih.gov In this first step, the trimethylamine-boranecarboxylate ion undergoes dissociation to yield free trimethylamine and a cyclic carboxyborane anion (BH₂COO⁻). rsc.orgrsc.org This initial step is an endothermic reaction. rsc.org
The second step of the mechanism involves the rapid chelotropic fragmentation of the carboxyborane anion. rsc.orgnih.gov This process leads to the extrusion of carbon monoxide (CO) and the formation of a borinate ion (BH₂O⁻). rsc.org The subsequent reactions of the unstable borinic acid in water, which ultimately forms borate (B1201080), were not part of this specific computational focus. rsc.org
A key finding from these theoretical investigations is the dual role of the water solvent in the reaction cascade. rsc.orgnih.govrsc.org Complexation with water molecules was found to stabilize the initial trimethylamine-boranecarboxylate anion, which in turn inhibits the initial dissociation of trimethylamine. rsc.orgrsc.org Conversely, the presence of water accelerates the subsequent loss of carbon monoxide by stabilizing the polar transition state of the chelotropic elimination step. rsc.orgrsc.org
The calculated energy changes associated with the fragmentation process provide quantitative insight into the reaction dynamics. The following table summarizes the key energetic data for the SNi and chelotropic reactions, both in the gas phase and with the inclusion of water molecules to simulate an aqueous environment.
Table 1: Calculated Energy Changes for Trimethylamine-Boranecarboxylate Fragmentation Energy changes (ΔE) and reaction barriers for transition state (t.s.) formation in kcal/mol. Data sourced from DFT calculations at the M06-2X/6-311++G(2d,p) level. rsc.org
| Reaction | ΔE (gas phase) | ΔE (aqueous, 1 H₂O) | ΔE (aqueous, 2 H₂O) | ΔE (aqueous, 3 H₂O) |
| SNi Dissociation | ||||
| T-BH₂COO⁻ → T⋯BH₂COO⁻ (t.s.) | 26.3 | 29.8 | 30.2 | 30.5 |
| Chelotropic Elimination | ||||
| BH₂COO⁻ → CO⋯BH₂O⁻ (t.s.) | 16.5 | 13.5 | 11.2 | 9.9 |
T represents Trimethylamine.
Advanced Applications of Borane Trimethylamine Complex in Chemical Sciences
Precursors for Advanced Materials Synthesis
Borane-trimethylamine complex serves as a versatile single-source precursor in chemical vapor deposition (CVD) for a range of advanced boron-based materials. Its stable, solid nature and defined composition of boron, nitrogen, and carbon make it an attractive alternative to highly toxic or gaseous precursors like diborane (B8814927) or boron trichloride. researchgate.netacs.orggoogle.com
The this compound (TMAB) has been successfully utilized as a single-source precursor for the facile chemical vapor deposition (CVD) synthesis of large-area, atomically thin hexagonal boron nitride (h-BN) films, including monolayer single crystals. researchgate.netacs.orgntu.edu.sg This method is considered a significant advancement due to the relatively low cost and commercial availability of TMAB. researchgate.netacs.org
In a typical CVD process, TMAB is sublimated and its vapors are introduced into a furnace containing a substrate, often a copper foil. google.com The growth of pristine two-dimensional h-BN films with a wide band gap of approximately 6.1 eV can be achieved by carefully controlling the sublimation temperature of the TMAB precursor, for instance, by limiting it to 40 °C. researchgate.netacs.orgntu.edu.sg At higher furnace temperatures (e.g., 1050 °C), the precursor decomposes, and the boron and nitrogen atoms arrange into the characteristic hexagonal lattice on the substrate surface. google.com The use of TMAB allows for the synthesis of high-quality h-BN, which is highly sought after for its exceptional chemical and thermal stability. researchgate.netacs.org
| CVD Parameter | Condition | Outcome | Reference |
| Precursor | Borane-trimethylamine (TMAB) | Single-source for B and N | researchgate.net, acs.org |
| Substrate | Copper (Cu) foil | Catalytic surface for growth | google.com |
| TMAB Sublimation Temp. | 40 °C | Pristine h-BN films | researchgate.net, acs.org, ntu.edu.sg |
| Furnace Temperature | ~1050 °C | Decomposition and film growth | google.com |
| Band Gap of h-BN | ~6.1 eV | Electrically insulating property | researchgate.net, acs.org, ntu.edu.sg |
A key advantage of using borane-trimethylamine as a precursor is the ability to controllably synthesize carbon-doped hexagonal boron nitride (h-BCN) thin films. researchgate.netacs.org This is achieved by adjusting the synthesis conditions, specifically the sublimation temperature of the TMAB. When the sublimation temperature is increased above the threshold for pristine h-BN growth (i.e., higher than 40 °C), carbon atoms from the trimethylamine (B31210) ligand are incorporated into the h-BN lattice. researchgate.netacs.orgntu.edu.sg
This process results in the formation of h-BCN, a ternary alloy of boron, carbon, and nitrogen. acs.org Research has shown that N-C bonds are formed within the h-BCN structure, with a doping concentration of approximately 2 to 5% confirmed by X-ray photoelectron spectroscopy. researchgate.netacs.org The incorporation of carbon into the h-BN matrix leads to a narrowing of the material's band gap. researchgate.netacs.orgntu.edu.sg This tunability is a significant finding, as it allows for the engineering of the material's electronic properties, potentially creating semiconducting materials from the wide-band-gap insulator h-BN. acs.orgchemimpex.com The inclusion of a low concentration of carbon is also expected to enhance the mechanical properties of the film without significantly compromising its insulating nature. researchgate.netacs.org
The use of borane-trimethylamine and related amine-borane adducts opens avenues for the development of a variety of novel boron-nitrogen and boron-carbon-nitrogen materials. researchgate.netacs.org By modifying the precursor molecule or the synthesis process, materials with different compositions and structures can be achieved. For instance, plasma-enhanced chemical vapor deposition (PECVD) using borane-trimethylamine has been employed to create boron carbonitride films with nanofibrous structures. jaea.go.jp
The thermal decomposition of borane-trimethylamine can be tailored to control carbon incorporation, with studies showing that negligible carbon inclusions can be achieved under specific low-pressure CVD conditions, leading to stoichiometric and carbon-free boron nitride coatings. researchgate.net This research provides insights into designing large-area, atomically thin h-BN and h-BCN films and suggests that the range of precursors could be extended to other amine borane (B79455) complexes to synthesize materials with tailored properties for specific applications. researchgate.netacs.orgntu.edu.sg
Atomically thin hexagonal boron nitride films, synthesized from precursors like the this compound, are recognized as a crucial material for the next generation of high-performance two-dimensional (2D) heterostructure devices. researchgate.netacs.orggoogle.comntu.edu.sg Due to its exceptional chemical and thermal stabilities, atomic smoothness, and electrically insulating properties, h-BN serves as an ideal dielectric substrate and encapsulation material for other 2D materials like graphene and transition metal dichalcogenides (TMDs). researchgate.netacs.orggoogle.comacs.org
The use of h-BN synthesized from TMAB in these heterostructures helps to preserve the high charge carrier mobility of the active 2D material by providing a smooth, inert interface with a low density of dangling bonds. google.comacs.org The ability to also create h-BCN films from the same precursor allows for the fabrication of all-2D devices with components that have tunable electronic properties, from insulators to semiconductors, which is a significant step toward advanced, flexible, and transparent electronics. acs.orgacs.org
Borane-amine adducts, including the borane-triethylamine complex, are effective precursors in thermochemical heat treatment processes such as the gas boronizing of steel. researchgate.nettandfonline.comresearchgate.net This process is used to enhance the surface properties of metals, creating hard and wear-resistant layers. In a novel approach to low-pressure gas boronizing, borane-triethylamine was used as the precursor to treat steel substrates like 42CrMo4 (AISI 4140). researchgate.nettandfonline.com
The treatment results in the formation of single-phased iron boride layers (Fe₂B) with a thickness of several micrometers. researchgate.nettandfonline.com These layers exhibit low contamination from carbon, nitrogen, and oxygen. researchgate.nettandfonline.com While the hardness may be slightly lower than that achieved through traditional powder pack boronizing due to the layer not being completely compact, the wear behavior is comparable and significantly improved over untreated steel. researchgate.nettandfonline.com This method offers a controllable way to produce boride layers, avoiding some of the toxic precursors used in other gas boriding techniques. researchgate.netmdpi.com
| Treatment Parameter | Details | Outcome | Reference |
| Process | Low-Pressure Gas Boronizing | Surface hardening of steel | researchgate.net, tandfonline.com |
| Precursor | Borane-triethylamine adduct | Boron source | researchgate.net, tandfonline.com |
| Substrate | Steel 42CrMo4 (AISI 4140) | Material to be treated | researchgate.net, tandfonline.com |
| Formed Layer | Single-phase Iron Boride (Fe₂B) | Increased hardness and wear resistance | researchgate.net, tandfonline.com |
| Layer Thickness | Several micrometers | Protective surface coating | researchgate.net, tandfonline.com |
Research into Hydrogen Storage Systems and Fuel Cell Technology
Amine-borane complexes, including borane-trimethylamine, are subjects of intensive research for their potential application in hydrogen storage systems and fuel cell technology. chemimpex.comenergy.gov These compounds are attractive due to their high gravimetric hydrogen density and their stability compared to diborane. energy.govenergy.gov For example, ammonia-borane, the simplest amine-borane, contains 19.6 wt% hydrogen, which has spurred investigation into the entire class of related compounds. energy.govnih.gov
Borane-trimethylamine is considered a potential candidate for chemical hydrogen storage. chemimpex.comresearchgate.net Research focuses on developing efficient methods to release the stored hydrogen in a controlled manner, typically through thermal decomposition or catalytic processes. chemistryworld.com While significant challenges remain in terms of hydrogen release kinetics, thermodynamics, and the regeneration of the spent fuel, the stability and high hydrogen content of amine-borane adducts continue to make them a promising area of research for developing clean energy technologies. chemimpex.comenergy.govenergy.gov
Applications in Polymer Chemistry as a Catalyst
The this compound serves as a catalyst in the production of various polymers and resins. chemimpex.com It is particularly noted for its role in the dehydropolymerization of amine-boranes, leading to the formation of polyaminoboranes, which are inorganic analogs of polyolefins. acs.org
The generally accepted mechanism for this polymerization process involves the initial dehydrogenation of an amine-borane to create a transient aminoborane (B14716983) (H₂B=NRH). acs.orgacs.org This reactive monomer then undergoes a head-to-tail chain propagation, a process initiated and catalyzed by a suitable catalyst system, to form the polyaminoborane. acs.orgacs.org Computational studies have shown that this chain propagation is an exergonic process with a very low energy barrier. acs.org
While various catalyst systems have been developed for this purpose, borane-trimethylamine has been explored as a catalyst in direct amidation reactions, which are crucial for forming amide bonds, a fundamental linkage in many polymers. mdpi.com For instance, in the synthesis of a model amide, borane-trimethylamine as a catalyst yielded the product in 93% yield. mdpi.com
The catalytic activity of borane-trimethylamine and other amine-borane complexes is a subject of ongoing research, with efforts focused on developing more efficient and scalable processes for the synthesis of tailored polymeric materials. acs.org
Utilization in Advanced Analytical Chemistry and Spectrometry Techniques
The this compound is a valuable reagent in advanced analytical chemistry and various spectrometric techniques. thermofisher.comsigmaaldrich.comscientificlabs.com One of its key applications is as a reagent for chemical vapor generation, which is used for the determination of elements via spectrometry. thermofisher.comsigmaaldrich.comscientificlabs.com
In the realm of mass spectrometry, the this compound and its derivatives have been the subject of detailed investigations to understand their fragmentation patterns and to determine bond dissociation energies. tdl.org Mass spectra of a series of borane adducts of trimethylamine, including (CH₃)₃NBH₃ and its halogenated derivatives, have been recorded at different electron energies (70, 15, and 10 eV). tdl.org These studies help in elucidating the fragmentation pathways and provide insights into the stability of the B-N bond under mass spectrometric conditions. tdl.org
Studies on Boron-Nitrogen Bond Dissociation Energies
The strength of the dative bond between boron and nitrogen in the this compound is a critical parameter that influences its reactivity and stability. This has been the focus of numerous experimental and computational studies. tdl.orgsun.ac.zaresearchgate.netacs.org
Mass spectrometry has been a key experimental technique for determining the B-N bond dissociation energy. tdl.org One study reported a four-part investigation into the B-N bond dissociation energies in a series of borane adducts of trimethylamine. tdl.org This research involved measuring thermodynamic properties at low temperatures and utilizing mass spectrometry to calculate the bond dissociation energy, with results showing good agreement between the two methods. tdl.org
Computational studies, employing methods such as ab initio and Density Functional Theory (DFT), have also been extensively used to analyze the B-N bond. sun.ac.zaresearchgate.net These theoretical investigations have explored the effects of substituents on the boron and nitrogen atoms on the bond length and dissociation energy. tdl.org For instance, a systematic study was undertaken on compounds of the form (CH₃)₃NBH₃₋ᵧXᵧ (where X = F, Cl, Br, I), revealing trends in bond strengths. tdl.org Computational models have also been used to investigate the influence of the surrounding environment, such as the solid state versus the gas phase, on the B-N bond length. sun.ac.za
The table below presents some calculated B-N bond dissociation energies for borane-trimethylamine and related compounds.
| Compound | Method | B-N Bond Dissociation Energy (kJ/mol) |
| Trimethylamine-borane | Mass Spectrometry | Agreement with thermal measurements |
| Trimethylamine-trifluoroborane | Mass Spectrometry | Measured |
Data sourced from mass spectrometric and computational studies. tdl.orgacs.org
Investigations in Electrodeposition Processes for Magnetic Films
The this compound is utilized as a source of boron in the electrodeposition of thin films with specific magnetic properties. jst.go.jpresearchgate.netjst.go.jpelsevierpure.comunesp.br These films, typically alloys of cobalt, nickel, and iron with boron, exhibit desirable characteristics such as high magnetic moment and hardness. researchgate.netelsevierpure.com
In the electrodeposition of Ni-W-B alloys, trimethylamine-borane (TMAB) is used as the boron source. jst.go.jpjst.go.jp The concentration of TMAB in the deposition bath directly influences the boron content of the resulting alloy, which in turn affects its mechanical properties. jst.go.jpjst.go.jp For example, increasing the TMAB concentration can increase the boron content up to a certain point, but excessive amounts can lead to embrittlement of the film. jst.go.jpjst.go.jp
Similarly, in the fabrication of Co-B and Ni-B alloy films, borane-trimethylamine or similar amine-borane complexes serve as the boron source. researchgate.net The properties of these films, including hardness and crystalline structure, are significantly affected by the electrodeposition conditions such as current density, pH, and the concentration of the boron source in the plating bath. researchgate.net
Research has also shown that the addition of trimethylamine-borane to the electrodeposition bath for CoFe alloys can increase the saturation magnetic flux density of the resulting film. elsevierpure.com The key to achieving high magnetic moments in these films is preventing the oxidation of ferrous ions in the bath, a process in which the reducing nature of the borane complex can play a role. elsevierpure.com
The table below summarizes the effect of borane-trimethylamine (TMAB) concentration on the properties of electrodeposited Ni-W-B alloys.
| TMAB Concentration (g/L) | Boron Content (at%) | Tensile Elongation |
| 0 - 5.0 | Up to 0.36 | Decreases > 0.1 g/L |
| 0.01 - 0.05 | - | Good (11%) |
Data based on the electrodeposition of nanocrystalline Ni-W-B alloys. jst.go.jpjst.go.jp
Conclusion and Future Directions in Borane Trimethylamine Complex Research
Summary of Major Research Advances and Contributions
The borane-trimethylamine complex is the most stable among commercially available amine-borane adducts, a characteristic that makes it less sensitive to hydrolysis and allows for storage without special conditions. mdpi.comresearchgate.net This stability, coupled with its high solubility in a wide range of solvents, has made it a preferred borane (B79455) source. mdpi.com
Major research contributions have centered on its application as a selective reducing agent in organic synthesis. chemimpex.com Key advances include:
Reduction of Functional Groups: BTM is widely used for the reduction of carbonyl groups and carbon-nitrogen double bonds, such as those in oximes and hydrazones. mdpi.comresearchgate.net It is also an effective reagent for converting nitrobenzenes to anilines and for the reductive deprotection of N-tritylamines. mdpi.comresearchgate.net
Regioselective Reactions: A significant application of BTM is the regioselective cleavage of cyclic acetals, a reaction of considerable importance in carbohydrate chemistry. mdpi.comresearchgate.netacs.org
Hydrogenation and Methylation: Recent applications have expanded to include the transfer hydrogenation of aromatic N-heterocycles and the selective N-monomethylation of primary anilines. mdpi.comresearchgate.net
CO₂ Utilization: A notable advance is its use as an efficient reducing agent for the selective methylation and formylation of amines using carbon dioxide (CO₂) as a C1 feedstock under metal-free conditions. organic-chemistry.orgacs.orgnih.gov Mechanistic studies suggest that the borane acts as both a reducing agent and a Lewis acid to facilitate CO₂ reduction. organic-chemistry.org In some systems, it can form frustrated Lewis pairs to activate CO₂. acs.org
Identification of Emerging Research Areas and Unexplored Potentials
While its role in classical organic synthesis is well-established, new research avenues are continuously expanding the utility of the this compound.
Photocatalysis and Radical Chemistry: Innovative applications have emerged in the realm of radical chemistry through photocatalysis. mdpi.comresearchgate.net For instance, BTM has been used in the photocatalytic difluoromethylation of unactivated alkenes, showcasing its potential in generating valuable boryl radicals for C-C bond formation. mdpi.com
Hydrogen Storage: Amine-boranes, in general, are investigated as potential chemical hydrogen storage materials due to their high hydrogen content. energy.govresearchgate.net Although ammonia-borane often receives more attention for its higher gravimetric hydrogen density (19.6 wt%), borane-trimethylamine (16.6 wt% theoretical hydrogen content) is also a candidate, and its stability offers advantages for study and application in this field. energy.govnih.govresearchgate.net Research into its dehydrogenation pathways, including pressure-mediated processes and the role of dihydrogen bonds, is an active area. researchgate.net
Polymer and Materials Science: The complex is used in polymer chemistry, acting as a catalyst in the production of various polymers and resins and in the development of lightweight materials. chemimpex.com A significant emerging application is its use as a single-source precursor in chemical vapor deposition (CVD) to synthesize large-area, atomically thin hexagonal boron nitride (h-BN) and carbon-doped h-BN (h-BCN) films. researchgate.net These 2D materials are promising for high-performance electronic devices, and using a stable, low-cost precursor like BTM is a considerable advantage. researchgate.net
Sustainable Catalysis: There is a growing focus on developing sustainable catalytic systems. This includes using BTM in metal-free catalytic reactions and developing heterogeneous catalysts where the borane unit is anchored to a recyclable support, such as magnetic nanoparticles, to facilitate catalyst separation and reuse. bohrium.com
Future Prospects in Synthetic, Catalytic, and Materials Science Applications
The future of this compound research appears bright, with significant potential for innovation across multiple scientific domains.
Synthetic Applications: Future synthetic work will likely focus on expanding the scope of BTM-mediated reactions. This includes the development of novel asymmetric reductions and hydrogenations, potentially through chiral catalysts that work in concert with BTM. nih.gov Its role in C-H bond activation and functionalization, especially when combined with other catalytic systems, represents a promising frontier. acs.org Furthermore, its application in the synthesis of isotopically labeled compounds, facilitated by its rapid deuterium (B1214612) exchange in D₂O, will continue to be a valuable tool. mdpi.com
Catalytic Applications: In catalysis, the trend is moving towards more efficient, selective, and sustainable processes. oaepublish.com The this compound is well-positioned to contribute to:
Green Chemistry: Its role in CO₂ capture and utilization is a rapidly evolving area. organic-chemistry.orgoaepublish.com Future research will likely focus on enhancing the efficiency of these processes and expanding the range of valuable chemicals that can be synthesized from CO₂ using BTM.
Frustrated Lewis Pair (FLP) Chemistry: The ability of amine-boranes to participate in FLP chemistry for the activation of small molecules like H₂ and CO₂ is a major growth area. acs.orgoaepublish.com Designing new catalytic cycles based on BTM-derived FLPs could lead to breakthroughs in hydrogenation and other challenging transformations.
Heterogeneous Catalysis: The development of robust, recyclable BTM-based catalysts will be crucial for industrial applications. bohrium.com Anchoring borane species to solid supports will be a key strategy to improve the sustainability of these chemical processes.
Materials Science Applications: The use of BTM as a precursor for advanced materials is perhaps its most exciting future prospect.
2D Materials: BTM is a promising, cost-effective single-source precursor for creating high-quality, large-area h-BN and h-BCN thin films. researchgate.net Future research will likely explore the synthesis of other novel boron-containing 2D materials and heterostructures for applications in next-generation electronics, optoelectronics, and thermal management. researchgate.net
Hydrogen Storage Materials: While challenges remain, continued investigation into the dehydrogenation and regeneration of BTM and related amine-borane systems is critical for advancing chemical hydrogen storage technologies. energy.govresearchgate.net
Boron Carbide Nitride (BCN) Synthesis: The complex serves as a precursor for BCN materials, which have potential applications in catalysis and the synthesis of green fuels. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing, purifying, and characterizing BTMA in academic settings?
- Synthesis : BTMA is typically prepared by reacting trimethylamine with borane (BH₃) under inert conditions. The reaction is exothermic and requires controlled addition to prevent decomposition .
- Purification : Recrystallization from anhydrous solvents (e.g., hexane or dichloromethane) under nitrogen/argon atmospheres ensures purity. Sublimation at reduced pressure (50–60°C) is also effective .
- Characterization : Key methods include:
- NMR : ¹¹B NMR (δ ~10–15 ppm for BH₃ coordination) and ¹H NMR (singlet for N(CH₃)₃ at δ 2.2–2.4 ppm) .
- Melting Point : 92–94°C (decomposes above 100°C; heating rate-dependent due to thermal instability) .
- FTIR : B-H stretching at ~2300–2400 cm⁻¹ and N-B coordination bands at ~600–800 cm⁻¹ .
Q. How is BTMA utilized in the reduction of carbonyl compounds and imines?
- Ketones/Aldehydes : BTMA reduces carbonyls to alcohols under mild conditions (e.g., THF, 0–25°C). Acidic workup (HCl or AcOH) quenches the reaction .
- Imines/Hydrazones : BTMA selectively reduces C=N bonds to amines. For example, hydrazones are reduced to hydrazines using BTMA with HCl gas, avoiding over-reduction or side reactions common with LiAlH₄ .
- Methodological Note : Use stoichiometric BTMA (1–1.2 eq.) and monitor via TLC or in situ IR for B-H consumption .
Q. What safety protocols are critical when handling BTMA?
- Storage : Seal under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and decomposition .
- Hazards : Flammable (flash point 64°C), skin/eye irritant, and releases toxic boranes upon decomposition. Use PPE (gloves, goggles) and work in a fume hood .
- Deactivation : Quench residual BTMA with cold methanol or aqueous HCl to neutralize borane byproducts .
Advanced Research Questions
Q. How does BTMA enable regioselective cleavage of cyclic acetals in carbohydrate chemistry?
- Mechanism : BTMA with Lewis acids (e.g., AlCl₃) selectively cleaves acetals via B-H activation. For example, 4,6-benzylidene acetals in sugars are opened at the primary C6 position, yielding free 6-OH groups .
- Optimization : Low yields (e.g., 33% in some cases) arise from competing decomposition. Adjusting solvent (toluene vs. THF) and catalyst loading (AlCl₃:BTMA = 1:1.5) improves selectivity .
- Table : Reaction Conditions for Acetal Cleavage
| Substrate | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4,6-Benzylidene | BTMA/AlCl₃ | Toluene | 33 | |
| 2,3-Isopropylidene | BTMA/ZnCl₂ | DCM | 68 |
Q. What spectroscopic techniques characterize dihydrogen bonding in BTMA complexes?
- IR Spectroscopy : O-H⋯H-B dihydrogen bonds show redshifted O-H stretches (Δν ~300 cm⁻¹) and B-H stretches (Δν ~100 cm⁻¹). Excited-state complexes exhibit C=O stretches due to electronic redistribution .
- Computational Analysis : TD-DFT calculations reveal shortened H⋯H distances (1.86 Å in phenol-BTMA complexes) and elongated O-H/B-H bonds in excited states .
- Fluorescence Spectroscopy : Laser-induced fluorescence detects redshifted emission in dihydrogen-bonded complexes, confirming stabilization in gas-phase studies .
Q. How can conflicting data on BTMA’s reactivity in acetal-opening reactions be resolved?
- Case Study : BTMA/AlCl₃ in toluene gave low yields (33%) for 4,6-benzylidene cleavage due to substrate decomposition. Alternative protocols using ZnCl₂ or lower temperatures (0°C) improved yields to >60% .
- Recommendations :
- Use anhydrous solvents to suppress side reactions.
- Pre-activate BTMA with catalytic HCl to enhance B-H electrophilicity .
- Monitor reaction progress via ¹¹B NMR to track borane consumption .
Q. What role does BTMA play in photoredox catalysis for CO₂ utilization?
- CO₂ Reduction : BTMA acts as a hydride donor in photocatalytic systems, reducing CO₂ to formate or methanol. For example, Ru(bpy)₃²⁺/BTMA systems achieve 85% formate yield under visible light .
- Mechanistic Insight : Photoexcitation generates BH₃ radicals, which transfer electrons to CO₂ via a metal-ligand charge-transfer pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
